(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine
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Overview
Description
(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated using appropriate reagents such as bromine and fluorine gas or their derivatives.
Formation of the Pentyl Chain: The pentyl chain is introduced through a series of reactions, such as alkylation or Grignard reactions.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Dehalogenated amines.
Substitution: Azides, thiols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Biochemical Probes: Utilized as a probe to study biochemical pathways and enzyme functions.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural properties.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2-Bromo-5-fluorophenyl)pentan-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(2-Chloro-5-fluorophenyl)pentan-1-amine: A similar compound with chlorine instead of bromine.
Uniqueness
(S)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15BrFN |
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Molecular Weight |
260.15 g/mol |
IUPAC Name |
(1S)-1-(2-bromo-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1 |
InChI Key |
QHUSJQBWKUOXNX-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=CC(=C1)F)Br)N |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
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